3-(Methoxy-d3)-aniline
Description
Significance of Deuterium (B1214612) Incorporation in Organic Molecules and Advanced Materials Science
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in chemical research. hwb.gov.in Its use in isotopic labeling involves the replacement of hydrogen atoms with deuterium. wikipedia.org This substitution is particularly significant because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. tandfonline.com
This principle is widely exploited in medicinal chemistry and materials science. acs.orgresearchgate.net In drug discovery, selective deuteration can slow down metabolic pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes, which are often responsible for breaking down drug molecules. This can lead to improved pharmacokinetic profiles, such as a longer half-life, and potentially reduce the formation of toxic metabolites, thereby enhancing the safety and efficacy of a drug. researchgate.netnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the field. tandfonline.comnih.gov Beyond pharmaceuticals, deuterium labeling is used to probe reaction mechanisms, understand molecular structures, and enhance the stability of organic materials. fiveable.mehwb.gov.in
Rationale for Deuteration in Aromatic Amine and Ether Derivatives
Aromatic amines and ethers are structural motifs found in a vast number of pharmaceuticals, agrochemicals, and dyes. evitachem.comsolubilityofthings.com The amine and methoxy (B1213986) groups are often sites of metabolic oxidation. Therefore, the strategic replacement of hydrogen atoms with deuterium in these functional groups is a key strategy in modern drug design. nih.gov
For aromatic ethers, such as those containing a methoxy (-OCH₃) group, deuteration to a trideuteriomethoxy (-OCD₃) group can hinder O-demethylation by metabolic enzymes. This has been shown to increase the metabolic stability and half-life of compounds in laboratory studies. Similarly, for aromatic amines, deuteration can alter the metabolic fate of the molecule. researchgate.net The development of efficient methods for the selective deuteration of amines and ethers is an active area of research, as it offers a way to fine-tune the properties of bioactive molecules. nih.govrsc.org This approach is particularly valuable for salvaging promising drug candidates that initially exhibit poor pharmacokinetic properties. acs.org
Overview of 3-(Methoxy-d3)-aniline within Contemporary Research Contexts
This compound is a deuterated analog of 3-methoxyaniline (m-anisidine). It features an aniline (B41778) structure with a deuterated methoxy group at the meta-position. nih.gov As a commercially available research chemical, it serves as a valuable building block or intermediate in the synthesis of more complex, isotopically labeled molecules. chemshuttle.comtenovapharma.com
While specific, in-depth research publications focusing solely on this compound are not prevalent in the public domain, its structure is of significant interest within the context of medicinal chemistry and metabolic studies. The presence of both an aromatic amine and a deuterated ether functional group makes it a prime candidate for investigating the metabolic stabilizing effects of deuterium. It is often used as a reference standard or a tracer in pharmaceutical research to understand how molecules with these motifs are processed in biological systems. chemshuttle.com
Below are the computed physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₆D₃NO |
| Molecular Weight | 126.17 g/mol nih.gov |
| IUPAC Name | 3-(trideuteriomethoxy)aniline nih.gov |
| SMILES | [2H]C([2H])([2H])OC1=CC=CC(=C1)N nih.gov |
| InChIKey | NCBZRJODKRCREW-FIBGUPNXSA-N nih.gov |
| XLogP3 | 0.9 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 1 nih.gov |
| Exact Mass | 126.087244148 Da nih.gov |
| Topological Polar Surface Area | 35.3 Ų nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
126.17 g/mol |
IUPAC Name |
3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3/i1D3 |
InChI Key |
NCBZRJODKRCREW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)N |
Canonical SMILES |
COC1=CC=CC(=C1)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Deuterated Aromatic Ethers and Amines
General Principles of Regiospecific Deuterium (B1214612) Incorporation into Methoxy (B1213986) Groups
The regiospecific introduction of a deuterated methyl group to form a methoxy ether (-OCD₃) is most commonly achieved through nucleophilic substitution reactions using a deuterated alkylating agent. evitachem.comnih.gov This strategy ensures that the deuterium atoms are exclusively located on the methyl group, providing high isotopic and regiochemical purity. The fundamental approach involves the reaction of a hydroxyl-containing precursor, such as a phenol (B47542), with a deuterated methyl source.
The Williamson ether synthesis is a classic and effective method adapted for this purpose. In this reaction, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile. This phenoxide then attacks a deuterated methyl halide, typically deuterated methyl iodide (CD₃I), in an Sₙ2 reaction to form the desired deuterated methoxyarene. The use of expensive but highly effective deuterated sources like CD₃I is a common practice in these syntheses. d-nb.info This method's key advantage is its directness and high predictability, ensuring the deuterium label is precisely where intended.
**2.2. Advanced Strategies for Deuteration of Aromatic Amine Scaffolds
Deuterating aromatic amine scaffolds can be approached in two primary ways: by constructing the molecule from already labeled precursors or by performing hydrogen-deuterium (H/D) exchange reactions on the fully formed aromatic amine. uni-koeln.desnnu.edu.cn The choice of strategy depends on the desired location of the deuterium atoms—whether on a substituent like a methoxy group or on the aromatic ring itself.
A direct and reliable route to 3-(Methoxy-d3)-aniline involves a multi-step synthesis starting from a precursor that can be selectively alkylated with a deuterated reagent. uva.nlyoutube.com This bottom-up approach provides excellent control over the isotopic labeling. The most logical precursor for this synthesis is 3-aminophenol (B1664112), which contains the required aniline (B41778) backbone and a hydroxyl group that can be converted into the deuterated methoxy group. The synthesis may involve protection of the amine functionality to prevent undesired N-alkylation, followed by deprotection to yield the final product.
Table 1: Proposed Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
| 1 | 3-Aminophenol | Protection Agent (e.g., Acetic Anhydride) | N-(3-hydroxyphenyl)acetamide | Protect the amine to prevent N-alkylation. |
| 2 | N-(3-hydroxyphenyl)acetamide | Base (e.g., NaH), CD₃I | N-(3-(methoxy-d3)phenyl)acetamide | Introduce the deuterated methoxy group. |
| 3 | N-(3-(methoxy-d3)phenyl)acetamide | Acid or Base (e.g., HCl, NaOH) | This compound | Deprotect the amine to yield the final product. |
The key step in the synthesis of this compound from a precursor like 3-aminophenol is the O-methylation using a deuterated alkylating agent. evitachem.com Deuterated methyl iodide (CD₃I) is a commonly used reagent for this transformation due to its high reactivity and the commercial availability of its isotopically pure form. nih.govoup.com The reaction proceeds by deprotonating the phenolic hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from CD₃I in a classic Sₙ2 reaction, forming the C-O bond of the ether.
This method is highly efficient for introducing a trideuteromethyl (-CD₃) group onto phenols, anilines, and other nucleophilic heteroatoms. d-nb.inforesearchgate.net While effective, traditional deuterated alkylating agents like CD₃I can be toxic and volatile, prompting research into alternative, safer deuteration reagents and methods. nih.gov
An alternative or complementary strategy for deuteration involves direct hydrogen isotope exchange (HIE) on the aromatic ring. acs.org In this approach, C-H bonds on the aromatic scaffold are directly replaced with C-D bonds using a deuterium source, most commonly deuterium oxide (D₂O) due to its low cost and availability. uni-koeln.desnnu.edu.cn This method is particularly useful for labeling the aromatic core of the molecule rather than its substituents.
The exchange is typically facilitated by a transition-metal catalyst under specific reaction conditions. oup.com Various metals, including iridium, rhodium, and ruthenium, have shown potential for catalyzing H/D exchange with D₂O, often requiring elevated temperatures. uni-koeln.de For instance, heterogeneous catalysts like platinum on carbon (Pt/C) have been used effectively for the deuteration of aromatic rings, with electron-rich systems like phenols and anilines often showing high reactivity. oup.comcapes.gov.br These reactions provide a cost-effective pathway for incorporating deuterium post-synthetically. oup.com
Catalytic methods, particularly those employing transition metals, represent the forefront of technology for introducing deuterium into organic molecules. snnu.edu.cnethernet.edu.et These approaches offer high efficiency and selectivity, often under milder conditions than classical methods. uni-koeln.de Organometallic complexes can activate otherwise inert C-H bonds, facilitating their cleavage and subsequent deuteration. snnu.edu.cn Both homogeneous and heterogeneous catalysts are employed, with the choice depending on the substrate, desired selectivity, and process scalability. researchgate.net Ruthenium, iridium, and palladium complexes are among the most studied catalysts for H/D exchange reactions on aromatic and heteroaromatic systems. uni-koeln.desnnu.edu.cn
Palladium-catalyzed reactions are particularly powerful for the late-stage deuteration of complex aromatic compounds. nih.govacs.org These methods can operate without the need for pre-functionalized starting materials, directly exchanging C-H bonds for C-D bonds on the arene. thieme-connect.com A key development in this area is the use of specialized ligands that enhance the activity and selectivity of the palladium catalyst. nih.gov For example, N,N-bidentate ligands containing an N-acylsulfonamide group have enabled highly active palladium catalysts for the nondirected deuteration of a broad range of arenes using D₂O as the deuterium source. nih.govacs.org
These protocols exhibit remarkable functional group tolerance, allowing for the isotopic labeling of complex, pharmaceutically relevant molecules at a late stage in their synthesis. nih.govuva.nl The reaction often proceeds via a reversible C-H activation step, leading to high levels of deuterium incorporation across the aromatic ring. thieme-connect.com For anilines and related compounds, palladium catalysis provides a complementary tool to the synthetic strategies that build the molecule from labeled precursors, offering a way to deuterate the aromatic ring itself. mdpi.com
Advanced Strategies for Deuteration of Aromatic Amine Scaffolds
Catalytic and Organometallic Approaches for Deuterium Introduction
Grignard Reagent Mediated Deuteration
A well-established method for introducing a deuterium atom onto an aromatic ring involves the use of Grignard reagents. masterorganicchemistry.comsigmaaldrich.com This versatile reaction provides a pathway for the site-specific deuteration of aryl halides, including derivatives of anisole (B1667542) and aniline, though the amine functionality often requires a protecting group during the reaction. scholaris.ca
The general strategy begins with the formation of a Grignard reagent by reacting an aryl halide (Ar-X, where X = Cl, Br, I) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgiitk.ac.inebsco.com In this step, the magnesium atom inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and rendering it strongly nucleophilic and basic. iitk.ac.in
The key deuteration step involves quenching the freshly prepared Grignard reagent (Ar-MgX) with a deuterium donor. vaia.com Heavy water (D₂O) is the most common and cost-effective deuterium source for this purpose. masterorganicchemistry.com The highly basic carbanionic carbon of the Grignard reagent readily abstracts a deuterium atom from D₂O to form the deuterated aromatic compound (Ar-D) and a magnesium halide hydroxide (B78521) salt. masterorganicchemistry.comlibretexts.org
The reaction can be summarized as follows:
Formation of Grignard Reagent : Ar-X + Mg → Ar-MgX (in anhydrous ether)
Deuteration (Quenching) : Ar-MgX + D₂O → Ar-D + Mg(OD)X
This method is particularly useful for introducing a single deuterium atom at a specific position on the aromatic ring, dictated by the initial position of the halogen on the precursor molecule. libretexts.org It should be noted that this method is used for deuterating the aromatic ring itself. The synthesis of the trideuteriomethoxy group (-OCD₃) in this compound requires a different approach, typically involving O-alkylation of a phenol precursor with a deuterated methylating agent (e.g., CD₃I). smolecule.com
Purification Techniques and Isotopic Purity Verification in Synthesis
Following the synthesis of a deuterated compound like this compound, rigorous purification and subsequent verification of its isotopic purity are essential.
Standard laboratory purification techniques are employed to isolate the target compound from reaction byproducts and unreacted starting materials. Flash column chromatography is a common method, often utilizing a silica (B1680970) gel stationary phase and a solvent system such as a mixture of petroleum ether and ethyl acetate. rsc.org Recrystallization can also be an effective technique for purifying solid products.
The determination of isotopic enrichment and structural integrity is a critical analytical step. rsc.org This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgalmacgroup.com
High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for assessing isotopic purity. almacgroup.com It can accurately resolve and distinguish the H/D isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.govresearchgate.net By integrating the signals for the unlabeled compound (d₀) and the various deuterated versions (d₁, d₂, d₃, etc.), a quantitative measure of isotopic enrichment can be calculated. almacgroup.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides invaluable information on the location and extent of deuteration.
¹H NMR (Proton NMR): The disappearance or reduction in the integration of a signal corresponding to a specific proton indicates that it has been replaced by deuterium.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming their presence and position within the molecule. nih.gov A combination of quantitative ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov
The following table summarizes the key analytical techniques used for verification:
| Technique | Purpose | Key Findings |
| LC-HRMS | Isotopic Enrichment & Purity | Provides mass-to-charge ratios for different isotopologues, allowing for the calculation of percentage of deuteration. almacgroup.comnih.gov |
| ¹H NMR | Structural Confirmation & Purity | Shows the absence of proton signals at deuterated positions, confirming the location of the label. rsc.org |
| ²H NMR | Direct Detection of Deuterium | Directly observes the deuterium signal, confirming its incorporation into the molecular structure. nih.gov |
A comprehensive analysis combining these methods ensures that the synthesized compound has the correct structure and meets the required level of isotopic purity for its intended application. rsc.org
Advanced Spectroscopic Elucidation and Characterization of Deuterium Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Quantification
NMR spectroscopy serves as a powerful, non-destructive tool for the structural elucidation of deuterated molecules. By analyzing the spectra from different nuclei (²H, ¹H, and ¹³C), a comprehensive picture of the isotopic distribution and incorporation level can be achieved.
Deuterium NMR (²H NMR) provides the most direct method for observing the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of successful isotopic enrichment. wikipedia.org
For 3-(Methoxy-d3)-aniline, the ²H NMR spectrum would exhibit a single resonance signal corresponding to the three equivalent deuterium atoms of the methoxy (B1213986) group (-OCD₃). The chemical shift in ²H NMR is nearly identical to that in ¹H NMR, so this peak would appear in the region expected for a methoxy group. wikipedia.orghuji.ac.il This technique is highly effective for site-specific analysis, as it directly confirms that the deuterium is located on the methoxy group and not elsewhere on the molecule, such as the aromatic ring. nih.govrug.nl The presence of a single peak for the -OCD₃ group validates the specific labeling at the intended position.
Table 1: Expected ²H NMR Data for this compound
| Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -OCD₃ | ~3.8 | Singlet | Deuterons on the methoxy group |
Proton NMR (¹H NMR) spectroscopy offers a complementary and quantitative method for assessing deuterium incorporation by observing the absence of proton signals. studymind.co.uk In the ¹H NMR spectrum of unlabeled 3-methoxyaniline, a distinct singlet integrating to three protons is observed around 3.8 ppm, which is characteristic of the methoxy (-OCH₃) group.
Upon successful deuteration to form this compound, this singlet would be significantly diminished or completely absent. libretexts.orgmagritek.com The disappearance of this peak is a clear indicator of deuterium substitution at the methoxy position. libretexts.org
Quantitative analysis can be performed by comparing the integration of the residual methoxy signal (if any) to the integration of the aromatic proton signals, which serve as an internal reference. acs.org For a sample with high isotopic purity, the integration of the methoxy proton signal will approach zero. This integration analysis allows for the calculation of the percentage of deuterium incorporation. nih.gov
Table 2: Comparison of ¹H NMR Data for 3-Methoxyaniline and this compound
| Compound | Functional Group | Expected Chemical Shift (δ) ppm | Expected Integration |
| 3-Methoxyaniline | Aromatic-H | ~6.2-7.1 | 4H |
| -NH₂ | ~3.6 | 2H | |
| -OCH₃ | ~3.8 | 3H | |
| This compound | Aromatic-H | ~6.2-7.1 | 4H |
| -NH₂ | ~3.6 | 2H | |
| -OCD₃ | ~3.8 | ~0H |
Carbon-13 NMR provides further confirmation of deuteration through two primary observations: isotope-induced chemical shifts and changes in signal multiplicity due to ¹³C-²H coupling.
When protons are replaced by deuterium, the resonance of the directly attached carbon atom (the α-carbon) shifts slightly upfield (to a lower ppm value). nih.govrsc.org This phenomenon is known as the deuterium isotope effect. acs.org For this compound, the signal corresponding to the methoxy carbon (-OCD₃) would be expected to shift upfield compared to the -OCH₃ carbon in the unlabeled compound.
Furthermore, the signal for the deuterated carbon is split into a multiplet due to scalar coupling with the deuterium nuclei (spin I=1). A carbon attached to three deuterium atoms (-CD₃) will appear as a septet (a pattern of 7 lines) with a 1:3:6:7:6:3:1 intensity ratio. blogspot.com This characteristic splitting pattern, combined with the upfield isotope shift, provides unambiguous evidence for the -CD₃ group. nih.govblogspot.com It is important to note that these signals can be broader and have a lower signal-to-noise ratio due to the splitting and longer relaxation times of deuterated carbons. blogspot.com
Table 3: Expected ¹³C NMR Isotope Effects for this compound
| Carbon Position | Expected Chemical Shift (δ) ppm (Unlabeled) | Expected Observation in Labeled Compound |
| C-OCH₃/OCD₃ | ~55 | Upfield shift, septet multiplicity |
| C-3 (ipso to methoxy) | ~160 | Minor upfield β-isotope shift |
| Other Aromatic Cs | ~100-130 | Negligible or very small isotope shifts |
Mass Spectrometry (MS) for Isotopic Purity, Composition, and Fragmentation Pathway Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a sample. High-resolution and tandem mass spectrometry are particularly valuable for characterizing deuterated compounds.
HRMS provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula and the confirmation of deuterium incorporation. nih.gov The replacement of three ¹H atoms (1.007825 u) with three ²H atoms (2.014102 u) results in a predictable increase in the monoisotopic mass.
Unlabeled 3-Methoxyaniline (C₇H₉NO): Calculated Exact Mass = 123.06841 u
Labeled this compound (C₇H₆D₃NO): Calculated Exact Mass = 126.08700 u
Observing the molecular ion peak at the expected exact mass for the deuterated compound confirms the successful incorporation of three deuterium atoms. rsc.org
HRMS is also a primary tool for assessing isotopic purity. nih.govresearchgate.net By examining the molecular ion region, the relative abundances of the unlabeled compound (M), and species with one (M+1), two (M+2), and three (M+3) deuterium atoms can be quantified. For a high-purity sample of this compound, the peak corresponding to the fully deuterated species (M+3 relative to the unlabeled compound) will be the most abundant. nih.gov
Table 4: Theoretical Exact Masses for HRMS Analysis
| Compound | Formula | Monoisotopic Mass (u) |
| 3-Methoxyaniline | C₇H₉NO | 123.06841 |
| This compound | C₇H₆D₃NO | 126.08700 |
Tandem mass spectrometry (MS/MS) is employed to confirm the specific location of the deuterium atoms within the molecule. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of the deuterated compound (m/z 126) is isolated and then fragmented. The masses of the resulting fragment ions are analyzed to deduce the fragmentation pathway.
A characteristic fragmentation pathway for anisole (B1667542) derivatives involves the loss of the methyl radical (•CH₃). For 3-methoxyaniline, this would result in a fragment ion from the loss of a 15 u neutral species. For this compound, the corresponding fragmentation would be the loss of a trideuteriomethyl radical (•CD₃), a neutral loss of 18 u. Observing this specific mass loss in the MS/MS spectrum confirms that the deuterium label is located on the methoxy group. scielo.br If the deuterium were on the aromatic ring, fragments corresponding to the loss of •CH₃ would still be observed. This analysis of fragmentation patterns provides definitive evidence for the site of deuteration. acs.orgresearchgate.net
Table 5: Key MS/MS Fragmentation Comparison
| Parent Compound | Parent Ion (m/z) | Key Fragmentation | Neutral Loss (u) | Resulting Fragment Ion (m/z) |
| 3-Methoxyaniline | 123 | Loss of •CH₃ | 15 | 108 |
| This compound | 126 | Loss of •CD₃ | 18 | 108 |
Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Deuterium Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized and sensitive analytical technique used to determine the relative abundance of isotopes in a given sample. rsc.org In the context of this compound, IRMS is the definitive method for quantifying the precise level of deuterium incorporation into the methoxy group. The technique measures the ratio of deuterium (D or ²H) to hydrogen (H or ¹H), providing a quantitative assessment of isotopic enrichment.
The analysis typically involves the complete combustion of the sample in an elemental analyzer (EA) which is coupled to the IRMS instrument (EA-IRMS). During this process, the this compound molecule is broken down, and the hydrogen and deuterium atoms are converted into hydrogen gas (H₂, HD, D₂). This gas is then introduced into the mass spectrometer, where the different isotopologues are separated based on their mass-to-charge ratios (m/z = 2 for H₂, 3 for HD, and 4 for D₂) and detected.
The instrument measures the ion beam intensities corresponding to these masses, allowing for the precise calculation of the D/H ratio. This ratio is then compared against a calibrated reference standard to determine the absolute isotopic enrichment of the sample. For this compound, this analysis confirms the success of the deuteration synthesis and provides a precise value for the atom percent deuterium, which is critical for its use as an internal standard in quantitative bioanalytical studies. The high precision of IRMS allows for the detection of even minor variations in isotopic abundance. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Deuterated Groups
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods are invaluable for confirming the presence and location of the deuterium atoms by analyzing the characteristic vibrations of the deuterated methoxy group (-OCD₃).
In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational modes, such as stretching and bending. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which is also dependent on the molecule's vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. edurev.in
For this compound, the spectra would be analyzed for vibrations characteristic of the aniline (B41778) structure, including N-H bending, C-N stretching, and aromatic C-C and C-H vibrations. researchgate.netscholarsresearchlibrary.com However, the primary focus is on the vibrations involving the methoxy group. The C-O-C ether linkage has characteristic stretching modes, and the methyl group itself has symmetric and asymmetric stretching and bending vibrations. The substitution of hydrogen with deuterium in the methoxy group leads to significant and predictable shifts in the vibrational frequencies of these specific modes. researchgate.netderpharmachemica.com
The substitution of a lighter isotope (hydrogen) with a heavier one (deuterium) has a pronounced effect on the vibrational frequencies of a molecule, a phenomenon known as the isotopic effect. libretexts.org This effect is governed by the principles of the harmonic oscillator model in quantum mechanics, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms:
ν ∝ √(k/μ)
where k is the force constant of the bond.
Since the force constant k is determined by the electronic structure of the bond, it remains virtually unchanged upon isotopic substitution. nih.gov However, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the vibrational frequencies for the deuterated group will be lower than those for the non-deuterated counterpart. This results in a downshift (a shift to a lower wavenumber) of the corresponding bands in the IR and Raman spectra. libretexts.orgslideshare.net
For C-H stretching vibrations, which typically occur in the 2800–3000 cm⁻¹ region, the corresponding C-D stretching vibrations are expected to appear at significantly lower wavenumbers, approximately in the 2100–2250 cm⁻¹ region. The theoretical frequency shift ratio (νH / νD) is approximately √2 (≈ 1.41). edurev.inlibretexts.org This large and predictable shift provides clear spectroscopic evidence for successful deuteration.
The table below illustrates the expected band shifts for the key stretching vibrations of the methoxy group in this compound compared to its non-deuterated analogue.
| Vibrational Mode | Typical Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) | Isotopic Shift (Approx. Factor) |
| Asymmetric Methyl Stretch (-OCH₃) | ~2950 - 2990 cm⁻¹ | ~2200 - 2240 cm⁻¹ | ~1.33 - 1.34 |
| Symmetric Methyl Stretch (-OCH₃) | ~2840 - 2880 cm⁻¹ | ~2120 - 2150 cm⁻¹ | ~1.34 - 1.35 |
This interactive table is based on theoretical principles of isotopic effects on vibrational frequencies.
Different conformers, while chemically identical, may have distinct energies and slightly different vibrational spectra due to changes in molecular symmetry and intramolecular interactions, such as hydrogen bonding. ias.ac.iniu.edu.sa For example, the orientation of the -OCD₃ group (with the methyl group being in-plane or out-of-plane with the benzene (B151609) ring) can influence the vibrational frequencies of both the methoxy group and adjacent parts of the molecule.
By recording the experimental FT-IR and FT-Raman spectra of this compound and comparing them to the theoretically predicted spectra for various stable conformers (calculated using methods like Density Functional Theory, DFT), it is possible to determine the most stable conformation present in the sample. nih.gov The close agreement between the experimental and calculated vibrational wavenumbers for a specific conformer provides strong evidence for its predominance.
Chromatographic Techniques Coupled with Spectrometry for Purity and Isotopic Integrity
To ensure the suitability of this compound as an internal standard, its chemical purity and isotopic integrity must be rigorously assessed. This is effectively achieved by coupling high-resolution chromatographic techniques with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods used for this purpose. In these techniques, a chromatographic column first separates the this compound from any potential impurities. These impurities could include:
Residual starting materials or by-products from the synthesis.
The unlabeled analogue, 3-methoxyaniline (d₀).
Partially deuterated species, such as d₁- or d₂-3-methoxyaniline.
After separation, the eluting compounds are introduced directly into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio. This provides two critical pieces of information:
Chemical Purity: The chromatogram reveals the presence of any other chemical compounds, and their mass spectra can be used to identify them. A high-purity sample will show a single major chromatographic peak.
Isotopic Integrity: By examining the mass spectrum of the main chromatographic peak corresponding to this compound, the distribution of isotopologues can be determined. For a high-quality standard, the molecular ion peak should correspond to the fully deuterated (d₃) compound, with minimal contributions from d₀, d₁, and d₂ species. This confirms a high degree of isotopic enrichment.
Coupling chromatography with Isotope Ratio Mass Spectrometry (GC-IRMS or LC-IRMS) can provide even more precise measurements of the isotopic ratios of the separated compounds, further validating the isotopic integrity of the labeled standard. nih.govnih.gov
Applications of 3 Methoxy D3 Aniline in Specialized Chemical and Analytical Research
Application as an Internal Standard in Quantitative Analytical Methods
One of the primary applications of 3-(Methoxy-d3)-aniline is its use as an internal standard in quantitative analytical techniques, particularly those coupled with mass spectrometry. Deuterated standards are considered the gold standard for quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, yet are distinguishable by their mass-to-charge ratio (m/z). clearsynth.comtexilajournal.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing and analysis. rsc.orgnih.govrsc.org this compound is an ideal internal standard for the quantification of 3-methoxyaniline (m-anisidine) and related compounds. clearsynth.comchemicalbook.comnih.gov Because it behaves almost identically to the analyte during sample extraction, cleanup, and ionization in the mass spectrometer, it effectively compensates for any sample loss or variability during these steps. nih.govrsc.org
In a typical IDMS workflow, a precise amount of this compound is added to the sample containing the unlabeled 3-methoxyaniline. The sample is then processed, and the ratio of the mass spectrometric response of the analyte to the internal standard is measured. This ratio is then used to calculate the exact concentration of the analyte in the original sample. This approach significantly improves the accuracy and precision of the measurement by correcting for variations that can occur during sample preparation and analysis. rsc.orgnih.gov
Table 1: Key Parameters in IDMS Method Validation using this compound
| Parameter | Description | Relevance of this compound |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | The consistent co-elution and ionization efficiency of the deuterated standard and the analyte ensure a stable response ratio across a range of concentrations. |
| Accuracy | The closeness of the measured value to the true value. | By compensating for matrix effects and procedural losses, the deuterated internal standard minimizes systematic errors, leading to higher accuracy. texilajournal.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | The use of an internal standard corrects for random variations in sample handling and instrument response, thereby improving the reproducibility of the results. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The distinct mass difference between this compound and its unlabeled counterpart allows for unambiguous detection and quantification, even in complex mixtures. |
Biological fluids, environmental samples, and industrial process streams are often complex matrices containing numerous components that can interfere with the analysis of a target analyte. clearsynth.com These interferences, collectively known as matrix effects, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. clearsynth.com
The use of this compound as an internal standard is particularly effective in mitigating these matrix effects. lcms.cz Since the deuterated standard and the analyte co-elute from the chromatography column and experience the same ionization suppression or enhancement, the ratio of their signals remains constant, ensuring the accuracy of the quantitative result. texilajournal.com This is a significant advantage over using a different chemical compound as an internal standard, which may not be affected by the matrix in the same way as the analyte.
Mechanistic Probing and Reaction Pathway Elucidation using Deuterium (B1214612) Tracing
The deuterium label on the methoxy (B1213986) group of this compound serves as a powerful tracer for elucidating the mechanisms of organic reactions. By tracking the position of the deuterium atoms in the products of a reaction, chemists can gain insights into bond-breaking and bond-forming steps.
In reactions where the methoxy group of an aniline (B41778) derivative might be cleaved or transferred, using this compound allows researchers to follow the fate of this specific functional group. For example, in studies of metabolic pathways or environmental degradation of aromatic amines, analyzing the products for the presence of the deuterated methoxy group can reveal the specific transformations that have occurred.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgosti.gov By comparing the rate of a reaction using 3-methoxyaniline with the rate using this compound, researchers can determine if the bond to the methoxy group is broken in the rate-determining step of the reaction. nih.govresearchgate.netrsc.org
A significant difference in reaction rates (a primary KIE) suggests that the C-O bond of the methoxy group is cleaved in the slowest step of the reaction. A smaller or negligible KIE (a secondary KIE) indicates that the bond is not broken in the rate-determining step, but the presence of deuterium may still influence the reaction rate through steric or electronic effects. wikipedia.orgnih.gov This information is crucial for understanding the detailed mechanism of a reaction and for designing more efficient synthetic routes. nih.govresearchgate.net
Table 2: Interpreting Kinetic Isotope Effects (KIE) in a Hypothetical Reaction of this compound
| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |
| >> 1 (e.g., 2-7) | Significant primary KIE | The C-O bond to the methoxy group is likely broken in the rate-determining step of the reaction. |
| ≈ 1 | No significant KIE | The C-O bond to the methoxy group is not involved in the rate-determining step. |
| < 1 | Inverse KIE | The transition state for the deuterated compound is more stable, which can provide further mechanistic insights. |
Precursor in the Synthesis of Labeled Complex Molecules and Radiotracers
This compound can serve as a valuable starting material for the synthesis of more complex molecules that require a stable isotope label at a specific position. clearsynth.com This is particularly important in the fields of drug discovery and development, as well as in environmental fate studies.
Deuterated compounds are often used as internal standards for their more complex, non-labeled analogues in pharmacokinetic and metabolism studies. mdpi.comnih.gov By incorporating the deuterated aniline into a larger molecule, a stable, labeled version of that molecule can be created for use in these quantitative bioanalytical assays.
Furthermore, in the development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET), non-radioactive labeled precursors are often used in the initial stages of synthesis and for characterization. nih.govnih.govrsc.org this compound could be used to synthesize a non-radioactive version of a potential PET tracer, allowing for the optimization of synthetic routes and the characterization of the final compound before introducing a radioactive isotope such as carbon-11 (B1219553) or fluorine-18. nih.govsemanticscholar.orgacs.org
Building Block for Deuterated Derivatives in Medicinal Chemistry
In medicinal chemistry, the use of deuterated building blocks is a key strategy for enhancing the metabolic stability of drug candidates. nih.govnih.gov this compound, with its deuterated methoxy group, is an important precursor for the synthesis of more complex deuterated molecules. clearsynth.comchemicalbook.com The rationale behind this approach is to protect metabolically susceptible sites within a drug molecule from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. mdpi.com By replacing hydrogen with deuterium at these "soft spots," the rate of metabolic cleavage can be reduced, leading to an improved pharmacokinetic profile. nih.gov
A pertinent example of this strategy, while not directly using this compound, is the synthesis of a deuterated analog of the discoidin domain receptor (DDR2) inhibitor, IQS016. The parent compound suffered from low metabolic stability. To address this, a deuterated version, IQS016-d5, was synthesized using aniline-2,3,4,5,6-d5 as a starting material. mdpi.com This modification resulted in a significantly more stable compound when subjected to rat liver microsomes, demonstrating the utility of deuterated anilines as building blocks in drug discovery. mdpi.com The application of this compound follows the same principle, where it can be incorporated into a larger molecule to protect a methoxy group from O-dealkylation, a common metabolic pathway. nih.gov
Table 1: Examples of Deuterated Building Blocks in Medicinal Chemistry
| Deuterated Building Block | Therapeutic Target/Application | Rationale for Deuteration |
|---|---|---|
| Aniline-2,3,4,5,6-d5 | Tyrosine Kinase Inhibitor (IQS016-d5) | Improve metabolic stability of the phenylamino (B1219803) group. mdpi.com |
| This compound | General Precursor | Protect the methoxy group from enzymatic O-dealkylation. clearsynth.comnih.gov |
| Deuterated Telaprevir | Hepatitis C | Reduce the rate of epimerization and improve stability. nih.gov |
Studies on Isotopic Effects on Molecular Properties and Reactivity
The substitution of hydrogen with deuterium in this compound brings about subtle yet significant changes in its molecular properties and reactivity, primarily attributed to the kinetic isotope effect (KIE). enamine.net The greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, making the C-D bond stronger and more difficult to break. nih.gov This difference in bond strength can influence reaction rates and equilibria.
While specific spectroscopic and reactivity studies on this compound are not extensively documented in publicly available literature, the principles of KIE are well-established for deuterated anilines in various reactions. For instance, primary and secondary α-deuterium kinetic isotope effects have been observed in SN2 reactions involving deuterated aniline nucleophiles, providing insights into the transition state of the reaction. rsc.orgrsc.org
The changes in molecular properties due to deuteration can be observed through various spectroscopic techniques. For example, in vibrational spectroscopy (FT-IR and FT-Raman), the C-D stretching and bending vibrations would appear at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated 3-methoxyaniline. researchgate.net Similarly, in ¹H NMR spectroscopy, the signal corresponding to the methoxy group would be absent, while ²H NMR would show a signal for the deuterated methyl group. mpg.de In ¹³C NMR, the carbon of the deuterated methoxy group would exhibit a different splitting pattern due to coupling with deuterium. mdpi.com
Table 2: Predicted Isotopic Effects on Molecular Properties of this compound
| Property | Effect of Deuteration | Rationale |
|---|---|---|
| C-D Bond Strength | Stronger than C-H bond | Lower zero-point vibrational energy. nih.gov |
| Vibrational Frequency (IR/Raman) | Lower frequency for C-D modes | Increased reduced mass of the C-D oscillator. researchgate.net |
| ¹H NMR Spectrum | Absence of methoxy proton signal | Replacement of ¹H with ²H. mpg.de |
| ¹³C NMR Spectrum | Altered splitting for the methoxy carbon | Coupling with deuterium (spin I=1). mdpi.com |
Metabolic Stability Studies in Pre-clinical Research Models
A primary application of this compound in preclinical research is in the study of metabolic stability. ckisotopes.com The deuteration of the methoxy group is intended to slow down its metabolism, which can lead to a longer half-life and improved bioavailability of a potential drug candidate. nih.gov
In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of how a compound is metabolized by the liver. enamine.net These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.net
In the context of this compound, a microsomal stability assay would involve incubating the compound with liver microsomes (e.g., from human, rat, or mouse) in the presence of necessary cofactors like NADPH. enamine.net The rate of disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS. A slower rate of metabolism for this compound compared to its non-deuterated counterpart, 3-methoxyaniline, would demonstrate the positive impact of deuteration on metabolic stability. This is due to the kinetic isotope effect, which makes the enzymatic O-dealkylation of the deuterated methoxy group more difficult. nih.gov
Theoretical and Computational Chemistry Approaches for Deuterated Systems
Density Functional Theory (DFT) Calculations for Deuterium (B1214612) Isotope Effects and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org It is extensively used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, and for predicting a wide array of molecular properties. scirp.orgnih.gov For 3-(Methoxy-d3)-aniline, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311G, can elucidate the structural consequences of deuteration. nih.govscispace.commdpi.com
Deuterium isotope effects are fundamentally quantum mechanical phenomena arising from differences in vibrational frequencies and ZPVE. princeton.edu DFT allows for the direct calculation of these vibrational frequencies. The substitution of hydrogen with deuterium in the methoxy (B1213986) group leads to a noticeable red shift (lower frequency) for vibrational modes associated with the methyl group, particularly C-D stretching and bending modes.
| Parameter | 3-Methoxyaniline (Calculated) | This compound (Calculated) | Predicted Isotopic Effect |
| C-H/D Bond Length (Å) | ~1.09 Å | ~1.08 Å | C-D bond is slightly shorter |
| C-O-C Bond Angle (°) | ~118.5° | ~118.4° | Minor decrease |
| N-C-C-O Dihedral Angle (°) | ~179.8° | ~179.8° | Negligible change |
| C-H Stretch Freq. (cm⁻¹) | ~2950-3000 cm⁻¹ | N/A | Disappearance of C-H modes |
| C-D Stretch Freq. (cm⁻¹) | N/A | ~2100-2250 cm⁻¹ | Appearance of C-D modes |
Note: The values presented are illustrative and representative of typical DFT calculation outcomes. Actual values depend on the specific functional and basis set used.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Isotopic Influence on Dynamics
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion, simulating the behavior of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can be employed to explore its conformational landscape and the influence of deuteration on its dynamic properties. These simulations are particularly valuable for understanding how the molecule behaves in a condensed phase, such as in a solvent. bohrium.com
Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. In this compound, key conformational degrees of freedom include the rotation of the amino (-NH₂) group and the deuterated methoxy (-OCD₃) group relative to the aromatic ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.
The isotopic substitution in the methoxy group influences the molecule's dynamics. Due to the increased mass of deuterium, the vibrational frequencies of the -OCD₃ group are lower than those of an -OCH₃ group. This change affects the distribution of kinetic energy within the molecule and can alter the rates of conformational transitions. The rotational motion of the deuterated methoxy group may be slightly slower, which can, in turn, influence how the molecule interacts with its neighbors in a liquid or solid state. nih.gov
| Dynamic Property | Influence of Deuteration (-OCH₃ vs. -OCD₃) | Computational Observation |
| Vibrational Dynamics | C-D bonds have lower vibrational frequencies than C-H bonds. | Slower atomic motion in the deuterated group, affecting intramolecular energy transfer. |
| Rotational Barrier | The barrier to rotation around the Ar-O bond may be slightly altered. | MD simulations can quantify changes in the free energy profile of rotation. |
| Solvent Interactions | Changes in vibrational modes can subtly affect hydrogen bonding and van der Waals interactions with solvent molecules. | Analysis of radial distribution functions in MD trajectories can reveal changes in solvation structure. |
| Conformational Sampling | The rate of sampling different rotational conformers can be altered. | Slower dynamics in the deuterated group might lead to longer residence times in certain conformational states. |
Quantum Chemical Approaches to Predicting Spectroscopic Parameters of Deuterated Molecules
Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules. nih.govresearchgate.net For this compound, these methods can accurately forecast how deuteration will manifest in various spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.
¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons would be absent.
²H NMR: A deuterium NMR spectrum could be acquired, which would show a signal for the -OCD₃ group.
¹³C NMR: The carbon atom of the deuterated methoxy group will experience two key effects. First, its resonance will appear as a multiplet (typically a 1:1:1 triplet for a CD₃ group) due to scalar coupling with deuterium (which has a nuclear spin I=1). Second, the chemical shift of this carbon, and to a lesser extent adjacent carbons, will be slightly altered. This change, known as a deuterium isotope effect on the chemical shift, can be predicted computationally. mdpi.comnih.gov
| Spectroscopic Technique | Predicted Effect of Deuteration for this compound |
| Infrared (IR) | Disappearance of C-H stretching bands (~2950 cm⁻¹). Appearance of strong C-D stretching bands at a lower frequency (~2200 cm⁻¹). |
| ¹H NMR | The signal corresponding to the -OCH₃ protons vanishes. |
| ¹³C NMR | The resonance for the methoxy carbon (-OCD₃) changes from a quartet to a multiplet (e.g., triplet) and shifts slightly upfield. |
| Mass Spectrometry | The molecular weight increases by 3 units compared to the non-deuterated parent compound. |
Computational Modeling of Reaction Mechanisms Involving Isotopic Labeling
Computational modeling is a powerful tool for investigating reaction mechanisms and predicting the kinetic consequences of isotopic substitution. The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu Deuterium KIE studies are fundamental in elucidating reaction transition states. rsc.orgresearchgate.net
For reactions involving this compound, the deuteration is at the methoxy group, which is typically not directly involved in reactions at the amine or the aromatic ring. Therefore, any observed KIE would likely be a secondary kinetic isotope effect (SKIE). SKIEs arise from changes in vibrational frequencies between the ground state and the transition state for bonds not being broken or formed in the reaction. princeton.edu
Computational methods, particularly DFT, can be used to model the potential energy surface of a reaction. By calculating the structures and vibrational frequencies of both the reactants and the transition state for the deuterated and non-deuterated species, the KIE can be predicted.
If kH/kD > 1 (a "normal" KIE), the reaction is slower for the deuterated compound.
If kH/kD < 1 (an "inverse" KIE), the reaction is faster for the deuterated compound.
For example, in an electrophilic aromatic substitution reaction on this compound, computational models could determine if the change in the electronic nature and vibrational modes of the -OCD₃ group (compared to -OCH₃) stabilizes or destabilizes the transition state, thereby predicting a small normal or inverse SKIE. These theoretical predictions provide crucial insights into the transition state structure and reaction mechanism.
| Reaction Type | Potential Role of -OCD₃ Group | Predicted KIE (kH/kD) | Computational Insight |
| Electrophilic Aromatic Substitution | Electronic influence on ring activation; not directly involved in bond breaking. | Close to 1 (likely a small secondary effect). | DFT calculations of the transition state can determine subtle changes in hyperconjugation or steric effects. |
| N-Acylation | Remote group, minimal direct involvement. | Very close to 1. | Modeling confirms the methoxy group is a "spectator" and isotopic substitution has a negligible kinetic effect. |
| Oxidative Metabolism (O-demethylation) | C-D bond cleavage is the rate-determining step. | > 1 (Primary KIE). | The higher activation energy required to break the stronger C-D bond can be calculated, explaining metabolic switching. |
Hybrid Quantum-Classical Computational Methods for Deuterated Compound Design
Hybrid quantum-classical methods, most notably Quantum Mechanics/Molecular Mechanics (QM/MM), offer a computationally efficient approach to studying chemical processes in large, complex systems like solutions or proteins. wikipedia.orgmdpi.com These methods partition the system into two regions: a small, critical part (e.g., the reacting molecule) is treated with accurate but expensive QM methods, while the larger, surrounding environment (e.g., solvent molecules) is described by faster, classical MM force fields. mdpi.comnih.gov
The QM/MM approach is exceptionally well-suited for designing and studying deuterated compounds like this compound in realistic environments. For instance, if studying the interaction of this molecule with a biological target, the aniline (B41778) derivative would be the QM region, allowing for an accurate description of its electronic structure and how it is affected by deuteration. The surrounding protein and water molecules would constitute the MM region. nih.gov
This hybrid approach enables the study of several key aspects:
Binding Affinities: Calculating the free energy of binding to a receptor, where the subtle electronic and vibrational changes due to deuteration can be accurately modeled.
Enzymatic Reactions: Simulating a metabolic reaction, such as O-demethylation, within an enzyme active site. The QM/MM model can accurately predict the primary kinetic isotope effect by modeling the C-D bond cleavage in the quantum region.
Solvation Effects: Understanding how the deuterated molecule interacts with a solvent environment, providing more accurate solvation free energies compared to pure MM or gas-phase QM calculations.
More advanced hybrid quantum-classical algorithms combine classical optimization techniques with quantum computation to design novel molecules. elsevierpure.commilvus.iospinquanta.com These methods can explore vast chemical spaces to identify deuterated analogues with optimized properties, such as enhanced metabolic stability or desired quantum efficiencies for materials science applications. researchgate.net
| Application | QM Region | MM Region | Information Gained |
| Ligand-Protein Binding | This compound | Protein receptor, explicit water molecules | Accurate binding free energy, role of deuteration in altering key intermolecular interactions (H-bonds, van der Waals). |
| Reaction in Solution | This compound and reacting partner | Solvent box (e.g., water, DMSO) | Free energy profile of the reaction, accurate calculation of KIE including environmental polarization effects. |
| Design of OLED Emitters | Deuterated aromatic core | Surrounding molecular matrix | Optimization of deuteration patterns to improve properties like emission quantum efficiency by leveraging quantum algorithms. elsevierpure.com |
Future Perspectives and Emerging Research Avenues for Deuterated Aromatic Amines
Development of Novel and Green Deuteration Strategies for Aniline (B41778) Derivatives
The demand for deuterated compounds, particularly in the pharmaceutical and life sciences sectors, is driving the development of more efficient, cost-effective, and environmentally benign deuteration methods. nih.gov Traditional methods often require harsh conditions, expensive reagents, or complex multi-step syntheses. researchgate.net Future research is focused on overcoming these limitations through innovative and green chemistry approaches.
A promising area is the advancement of heterogeneous catalysis . Researchers have demonstrated that nanostructured iron catalysts, derived from abundant iron salts and cellulose, can effectively deuterate a variety of (hetero)arenes, including anilines, using inexpensive deuterium (B1214612) oxide (D₂O) as the deuterium source. nih.gov This method is not only scalable, with successful syntheses on the kilogram scale, but the air- and water-stable catalyst simplifies handling and improves process control. nih.gov Similarly, ruthenium-catalyzed C-H activation, facilitated by a transient directing group formed in situ with amine additives, presents a novel strategy for the selective deuteration of aromatic carbonyl compounds using D₂O. nih.gov
Acid-catalyzed hydrogen-deuterium (H-D) exchange represents another green and cost-effective strategy. A simple and operationally straightforward method for the regioselective deuteration of anilines at the ortho and/or para positions has been developed using just one equivalent of concentrated hydrochloric acid in D₂O. nih.gov This approach avoids the need for expensive metal catalysts and works for a range of electron-rich and electron-deficient anilines. nih.gov Furthermore, deuterated trifluoroacetic acid (CF₃COOD) has been shown to be a highly effective reagent for the rapid and efficient H-D exchange in various aromatic amines and amides without the need for metal co-catalysts. nih.gov
These emerging strategies signify a shift towards more sustainable and economical production of deuterated aniline derivatives, which is crucial for broadening their accessibility and application in diverse scientific fields.
Table 1: Comparison of Emerging Deuteration Strategies for Aniline Derivatives
| Strategy | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Heterogeneous Catalysis | Nanostructured Iron | D₂O | Scalable, cost-effective, air- and water-stable catalyst | nih.gov |
| Transient Directing Group Catalysis | Ruthenium with Amine Additive | D₂O | High selectivity, in situ catalyst formation | nih.gov |
| Acid-Catalyzed H-D Exchange | Concentrated HCl | D₂O | Simple, cost-effective, metal-free | nih.gov |
| Acid-Catalyzed H-D Exchange | CF₃COOD | CF₃COOD | Rapid, efficient, metal-free | nih.gov |
Expansion of 3-(Methoxy-d3)-aniline Applications in Emerging Analytical Platforms
The unique physicochemical properties of this compound make it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based platforms. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. evitachem.com The incorporation of deuterium results in a compound that is chemically almost identical to its non-deuterated (protium) analog but has a distinct, higher mass.
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), SIL-ISs are considered the gold standard. evitachem.com When this compound is used as an internal standard for the quantification of 3-methoxyaniline, it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. By adding a known amount of the deuterated standard to a sample, any variations during sample preparation, injection, and ionization can be normalized, leading to highly accurate and precise quantification of the target analyte. evitachem.comoup.com
The applications of this compound and similar deuterated compounds are expanding in several key areas:
Pharmacokinetic (PK) Studies: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. evitachem.com The use of this compound can provide crucial insights into the metabolic fate of aniline-containing pharmaceuticals. evitachem.com The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to stabilize metabolically labile positions in a drug molecule, potentially improving its pharmacokinetic profile. scispace.comnih.gov
Metabolite Identification: Deuterium labeling helps in distinguishing drug-related metabolites from endogenous matrix components in complex biological samples, simplifying metabolite identification.
Quantitative Proteomics and Metabolomics: Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. While not a direct application of this compound itself, the principles of its use as an internal standard are fundamental to these fields. nih.gov
The enhanced analytical detection afforded by isotopic labeling ensures that compounds like this compound will continue to be crucial for achieving precision and accuracy in a wide range of analytical and pharmaceutical research applications. evitachem.com
Advanced Spectroscopic Techniques for Comprehensive Deuterium Characterization
The precise characterization of deuterated compounds is essential to confirm the location, extent, and stability of isotopic labeling. A suite of advanced spectroscopic techniques is employed for this purpose, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of deuterated molecules.
¹H NMR: In proton NMR, the replacement of a hydrogen atom with deuterium results in the disappearance of the corresponding signal, providing a straightforward way to confirm the site of deuteration. studymind.co.uk
²H NMR (D-NMR): For highly enriched compounds, deuterium NMR is a powerful alternative. sigmaaldrich.com It allows for the direct observation and quantification of deuterium at different positions within a molecule, including labile sites like -OD and -ND₂ groups that can be difficult to assess indirectly. sigmaaldrich.com Quantitative D-NMR can be used to accurately determine the atom percent of deuterium enrichment. sigmaaldrich.comnih.gov
Two-Dimensional NMR: Techniques like ²H-decoupled ¹H-¹³C correlation spectroscopy can unambiguously identify which of two diastereotopic hydrogens on a methylene group has been replaced by deuterium, taking advantage of the high chemical shift dispersion of ¹³C NMR to resolve complex signals. cdnsciencepub.com
Mass Spectrometry (MS) is indispensable for determining the degree of deuteration and is often used in conjunction with chromatography.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, allowing for the determination of the number of deuterium atoms incorporated into a molecule by the corresponding mass shift. spectroscopyonline.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation and dynamics. While not a direct characterization of a synthesized compound like this compound, it relies on the same principle of H/D exchange to probe the solvent accessibility of backbone amide hydrogens in proteins, providing insights into protein structure and binding interactions. spectroscopyonline.comyoutube.com
Vibrational Spectroscopy (Infrared and Raman) offers insights into the changes in molecular vibrations upon deuteration.
Infrared (IR) Spectroscopy: The C-D bond has a lower vibrational frequency than the C-H bond. This isotopic shift is readily observable in the IR spectrum, with C-D stretching bands appearing in a distinct region (approx. 2100-2300 cm⁻¹) from C-H stretching bands (approx. 2800-3100 cm⁻¹). This allows for clear confirmation of deuteration. nih.gov
Raman Spectroscopy: Similar to IR, Raman spectroscopy detects the shift in vibrational frequencies upon isotopic substitution. ias.ac.in Single-cell Raman spectroscopy combined with deuterium isotope probing (Raman-DIP) is an emerging technique to trace the metabolic activity of individual cells by monitoring the incorporation of deuterium from labeled substrates (like D₂O) into cellular biomass. nih.gov The appearance of C-D bands in the Raman spectra of cells serves as a marker for metabolic activity. nih.govacs.org
Table 2: Spectroscopic Techniques for Deuterium Characterization
| Technique | Principle | Information Provided | Reference(s) |
|---|---|---|---|
| ¹H NMR | Disappearance of proton signal upon D substitution | Site of deuteration | studymind.co.uk |
| ²H NMR | Direct detection of deuterium nuclei | Site and level of deuteration, including labile positions | sigmaaldrich.com |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Degree of deuteration (number of D atoms) | spectroscopyonline.com |
| IR/Raman Spectroscopy | Shift in vibrational frequency of C-D vs. C-H bonds | Confirmation of deuteration, functional group analysis | nih.govias.ac.in |
Integration of Deuterium Labeling with Multi-Omics and Systems Biology Research
Deuterium labeling is becoming an integral tool in systems biology, enabling the study of complex biological processes on a global scale through various "omics" platforms. The use of simple, inexpensive deuterium sources like D₂O allows for the near-universal labeling of the metabolome, proteome, and lipidome, providing a dynamic view of cellular metabolism. nih.govmetsol.com
Deuteromics is an emerging approach that involves the simultaneous exploration of multiple metabolic pathways through deuterium labeling. metsol.commetsol.com By administering D₂O, deuterium is incorporated into various biomolecules—including proteins, lipids, and nucleotides—through biosynthetic pathways. researchgate.net Mass spectrometry can then be used to measure the rate of deuterium incorporation, which reflects the synthesis and turnover rates of these molecules. nih.govresearchgate.net This provides a powerful method to study metabolic flux and cellular dynamics in vivo. researchgate.net
The integration of deuterium labeling with specific omics fields is yielding significant insights:
Proteomics: D₂O labeling allows for the measurement of proteome-wide protein turnover rates in cell culture and in vivo. researchgate.netbiorxiv.org Labeled non-essential amino acids are incorporated into newly synthesized proteins, and the rate of incorporation can be quantified by mass spectrometry to determine the half-life of thousands of proteins simultaneously. biorxiv.org This provides a global view of protein homeostasis and how it is regulated in different physiological and pathological states. researchgate.net
Lipidomics: D₂O is an attractive precursor for the metabolic labeling of lipids due to its cost-effectiveness and its ability to label all lipid classes. gist.ac.kr This enables the quantitative analysis of changes in the lipidome between normal and disease states, helping to identify biomarkers and understand the pathophysiology of lipid metabolism-related diseases. gist.ac.kr
Metabolomics: Deuterium labeling is used to trace metabolic pathways and quantify the flux of metabolites through central carbon metabolism and other pathways. nih.gov Short-term D₂O labeling experiments can be combined with untargeted metabolomics analysis to identify which metabolites are being actively synthesized in a given tissue or condition. nih.gov
This systems-level approach, powered by deuterium labeling, moves beyond static snapshots of cellular components to provide a dynamic understanding of how metabolic networks respond to perturbations, disease, or therapeutic interventions. The versatility and low cost of D₂O labeling are making these powerful systems biology approaches more accessible for long-term studies in a wide range of biological systems. nih.gov
Q & A
Q. What are the optimized synthetic routes for 3-(Methoxy-d3)-aniline, and how is isotopic purity ensured?
The synthesis involves hydrolysis of N-(3-methoxy-d3-phenyl)acetamide (3b ) using concentrated HCl (12 M) at 90–95°C for 2 hours, followed by neutralization with NaOH and extraction with DCM. The yield is typically 90% . Isotopic purity is confirmed via HRMS (observed m/z 127.0948 vs. calculated 127.0945 for C7H7D3NO) and 1H NMR , where the absence of a methoxy proton signal (due to deuteration) at ~3.50 ppm validates deuterium incorporation .
Q. How is structural integrity confirmed post-synthesis?
Key characterization methods include:
- 1H NMR : Signals for aromatic protons (δ 7.10 ppm, J = 8.0 Hz) and absence of methoxy-d3 protons.
- 13C NMR : Peaks at δ 150.34 (C-O) and 141.51 (aromatic carbons).
- HRMS : Exact mass matching ensures no isotopic contamination .
Q. What solvents and reaction conditions minimize side reactions during synthesis?
Hydrolysis in aqueous HCl at controlled temperatures (90–95°C) prevents decomposition. Neutralization to pH 14 before DCM extraction avoids acid-catalyzed side reactions (e.g., oxidation or ring halogenation) .
Advanced Research Questions
Q. How does deuteration at the methoxy group influence pharmacological activity in GABA receptor studies?
Deuterated analogs like this compound are used to probe metabolic stability and binding kinetics. Deuteration reduces metabolic oxidation rates (via the kinetic isotope effect), potentially extending half-life in vivo. Comparative studies with non-deuterated analogs require radiolabeled assays or LC-MS pharmacokinetic profiling to quantify differences .
Q. What challenges arise in quantifying isotopic impurities, and how are they resolved?
Trace protiated impurities (e.g., non-deuterated methoxy groups) can skew pharmacological data. High-resolution mass spectrometry (HRMS) with sub-ppm accuracy distinguishes isotopic variants. For example, a 0.0003 m/z deviation in HRMS data confirms >99% deuterium incorporation .
Q. Why is tin(II) chloride critical in related deuterated hydrazine syntheses, and are there alternatives?
In the synthesis of 2-Methoxy-d3-phenylhydrazine (4c ), tin(II) chloride reduces diazonium intermediates while preserving deuterium labels. Alternatives like Na2S2O4 may introduce sulfur contaminants or reduce deuteration efficiency. Optimization studies suggest stoichiometric SnCl2 (2.2 equiv) maximizes yield (60%) without isotopic scrambling .
Q. How do reaction conditions affect deuterium retention during acidic hydrolysis?
Prolonged heating (>2 hours) or excessive HCl concentration can lead to H/D exchange at the methoxy group. Controlled conditions (60 mL H2O, 20 mL HCl for 20 g precursor) minimize acid strength while ensuring complete acetamide hydrolysis. Post-reaction neutralization (pH 14) further stabilizes the product .
Methodological Considerations
Q. What analytical techniques are prioritized for deuterated aniline derivatives?
- NMR : 1H/13C NMR identifies deuteration sites and quantifies protiated impurities.
- Isotopic Ratio Mass Spectrometry (IRMS) : Measures D/H ratios with <0.1% error.
- X-ray Crystallography : Resolves positional deuteration in crystalline derivatives (if applicable) .
Q. How are computational methods used to predict deuterium effects?
Density Functional Theory (DFT) calculates vibrational frequencies to estimate kinetic isotope effects (KIE) for methoxy-d3 groups. For example, KIE > 2.0 predicts slowed oxidative metabolism in hepatic microsomal assays .
Data Contradictions and Resolutions
Q. Discrepancies in reported NMR shifts for deuterated anilines: How to reconcile?
Variations in solvent (DMSO vs. CDCl3) and instrument frequency (300 MHz vs. 500 MHz) affect observed shifts. For this compound, CDCl3 resolves aromatic protons at δ 7.10 ppm (t, J = 8.0 Hz), while DMSO-d6 shows broader peaks due to hydrogen bonding. Standardizing solvent and field strength ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
